molecular formula C26H27ClN2O4 B3323032 N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide CAS No. 1587638-01-4

N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide

Cat. No.: B3323032
CAS No.: 1587638-01-4
M. Wt: 467.0 g/mol
InChI Key: REAJDTVMDVXFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative characterized by a 4-chloro-substituted phenyl ring at position 2, modified with a 1,4-dihydroxybutyl chain. The benzamide core is further substituted at position 4 with a 2-methylbenzoyl amino group.

Properties

IUPAC Name

N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4/c1-16-6-3-4-7-20(16)25(32)28-19-10-11-21(17(2)14-19)26(33)29-23-12-9-18(27)15-22(23)24(31)8-5-13-30/h3-4,6-7,9-12,14-15,24,30-31H,5,8,13H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAJDTVMDVXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587638-01-4
Record name DM-4104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1587638014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50D1MVM9ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of a dihydroxybutyl side chain through a series of hydroxylation reactions. The final steps involve the formation of the benzamide group through amide bond formation reactions, often using reagents like benzoyl chloride and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzamide group or the chlorinated phenyl ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide exerts its effects involves binding to specific molecular targets. It interacts with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique features include:

  • 1,4-Dihydroxybutyl chain : Enhances hydrophilicity compared to alkoxy or trifluoromethyl substituents in analogs like N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (flutolanil, a fungicide) .
  • 2-Methylbenzoyl amino group: Contrasts with pyridinyl or cyano groups in other benzamides (e.g., N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-2-fluoro-4-[methyl(trifluoroacetyl)amino]benzamide from Factor Xa inhibitor research) .

Structural and Pharmacodynamic Differences

  • Hydrophilicity vs. Lipophilicity : The 1,4-dihydroxybutyl group in the target compound likely improves water solubility compared to the hexyloxy or trifluoromethyl groups in analogs like N-[4-(hexyloxy)phenyl]...benzamide or flutolanil . This may influence bioavailability in agricultural or therapeutic settings.
  • Binding Affinity: The 2-methylbenzoyl amino group may engage in π-π stacking or hydrophobic interactions distinct from the pyridinyl or cyano groups in inabenfide or Factor Xa inhibitors .

Biological Activity

N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H27ClN2O4
  • Molecular Weight : 466.96 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a chloro group, a hydroxylated butyl chain, and an amide linkage, which may contribute to its biological activities.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to inhibit specific HDAC isoforms, which play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by promoting cell cycle arrest and enhancing apoptotic pathways.
  • Antitumor Activity : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

  • Antiproliferative Assay : The compound exhibited an IC50 value of approximately 1.30 µM against HepG2 liver cancer cells, demonstrating strong inhibitory effects on cell proliferation .
  • Cell Cycle Analysis : Treatment with the compound resulted in G2/M phase arrest and increased apoptosis rates in HepG2 cells. The apoptosis rate increased significantly from 5.83% in untreated cells to 28.83% with treatment .

In Vivo Studies

In vivo studies using xenograft models showed that the compound effectively inhibited tumor growth by approximately 48.89%, comparable to established HDAC inhibitors like SAHA .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on HepG2 Cells : A study demonstrated that treatment with the compound led to significant tumor growth inhibition and enhanced apoptosis in liver cancer models.
  • Combination Therapy : The compound was tested in combination with other chemotherapeutic agents (e.g., taxol and camptothecin), resulting in synergistic effects that improved overall anticancer efficacy .

Data Summary

Activity TypeResultReference
AntiproliferativeIC50 = 1.30 µM against HepG2
Apoptosis InductionIncreased apoptosis from 5.83% to 28.83%
Tumor Growth Inhibition48.89% inhibition in xenograft models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.